![molecular formula C21H17ClN2O4S B2700581 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922094-66-4](/img/structure/B2700581.png)
4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties This compound is part of a broader class of chemicals that have been explored for their unique chemical properties and reactivity. For instance, research into unprotected primary sulfonamide groups has led to the development of novel ring-forming cascade reactions. These reactions facilitate the construction of polycyclic [1,4]oxazepine-based structures, which are significant due to their inhibition properties against human carbonic anhydrases, a class of enzymes therapeutically relevant for conditions like glaucoma, epilepsy, and mountain sickness. The primary sulfonamide functionality not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group, showcasing its potential in enzyme inhibition and therapeutic applications (A. Sapegin et al., 2018).
Environmental and Analytical Chemistry Benzenesulfonamide derivatives, including structures related to the discussed compound, have been detected in environmental samples, such as outdoor air particulate matter. Their presence highlights the widespread use and persistence of these chemicals in the environment due to their industrial and household applications. A study developed a method based on gas chromatography-mass spectrometry combined with pressurized liquid extraction to determine these compounds in particulate matter, underlining the importance of monitoring and assessing human exposure to these ubiquitous chemicals (Alba Maceira et al., 2018).
properties
IUPAC Name |
4-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRWYDBPPIZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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